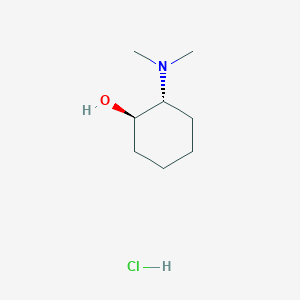
4-Chloro-2-methylphenylmagnesium bromide
Vue d'ensemble
Description
4-Chloro-2-methylphenylmagnesium bromide is a Grignard reagent . It has a linear formula of ClC6H3(CH3)MgBr . The molecular weight of this compound is 229.78 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula ClC6H3(CH3)MgBr . This indicates that the compound consists of a phenyl ring with a chlorine atom and a methyl group attached, which is further connected to a magnesium bromide group.Chemical Reactions Analysis
This compound is suitable for Grignard reactions . Grignard reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a variety of carbonyl groups to form alcohols .Physical and Chemical Properties Analysis
This compound is a 0.5 M solution in THF . It has a boiling point of 65-67 °C and a density of 0.959 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
One notable application of 4-Chloro-2-methylphenylmagnesium bromide involves its use in the synthesis of complex organometallic compounds. For instance, the reaction of 2,4,6-trimethylphenylmagnesium bromide with manganese(II) chloride yields compounds with unique molecular structures, showcasing the reagent's role in forming compounds with specific bonding and structural configurations (Fischer et al., 2009). Such studies provide valuable insights into the nature of chemical bonds and can lead to advancements in the development of new materials with potential applications in various industries.
Material Science and Catalysis
In material science, the synthesis of copper(II) and oxido-vanadium(IV) complexes using related compounds demonstrates the role of organomagnesium reagents in creating materials with specific electronic and structural properties (Takjoo et al., 2013). These materials are studied for their potential uses in catalysis, demonstrating how organomagnesium reagents contribute to the development of catalysts that may improve the efficiency of chemical reactions.
Organic Synthesis
Furthermore, organomagnesium reagents, including this compound, are crucial in organic synthesis, enabling the formation of complex organic molecules. For example, the synthesis of 2-cyano-4′-methylbiphenyl under specific conditions highlights the utility of these reagents in coupling reactions, a fundamental process in the production of pharmaceuticals, agrochemicals, and organic materials (He Wei, 2010).
Advanced Organic Chemistry
The exploration of reaction pathways and mechanisms is another critical area of research. Quantum-chemical calculations of the reactions between haloalkynes and Grignard compounds, including those similar to this compound, provide insights into the theoretical underpinnings of organic chemistry, aiding in the prediction and optimization of reaction conditions (Ivanova et al., 2001).
Safety and Hazards
This compound is classified as a flammable liquid (Category 2), acute oral toxicity (Category 4), skin corrosion (Category 1B), serious eye damage (Category 1), carcinogenicity (Category 2), and specific target organ toxicity (single exposure, Category 3) affecting the respiratory system and central nervous system . It causes severe skin burns and eye damage, and it may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer .
Propriétés
IUPAC Name |
magnesium;1-chloro-3-methylbenzene-4-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHKHOEPCGDQY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-47-9 | |
| Record name | 480438-47-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate](/img/structure/B3179364.png)






![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)
![[4-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B3179420.png)


